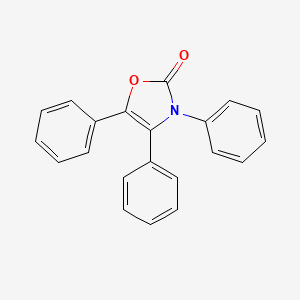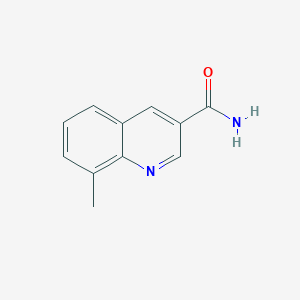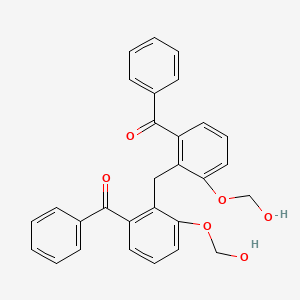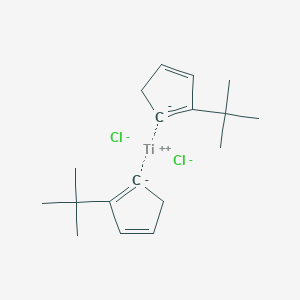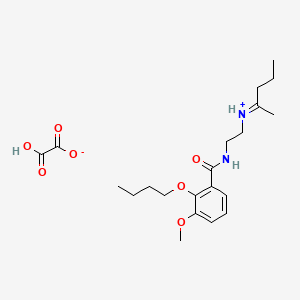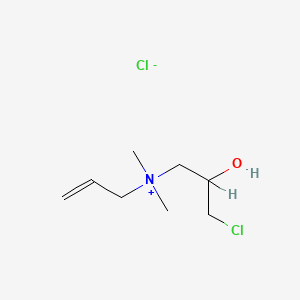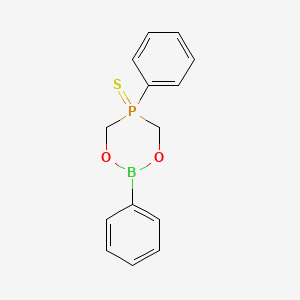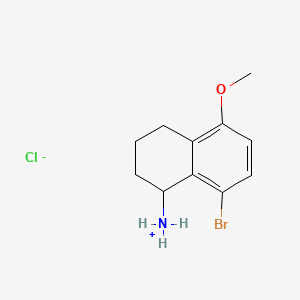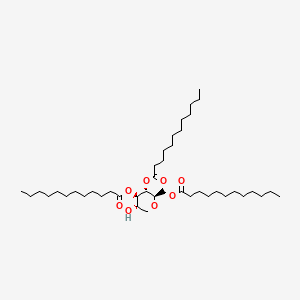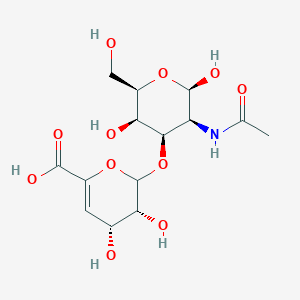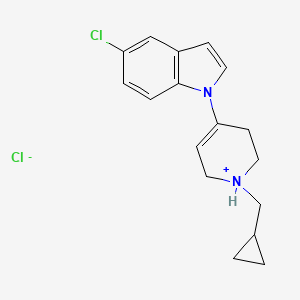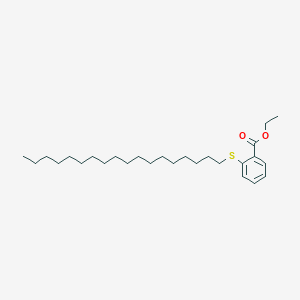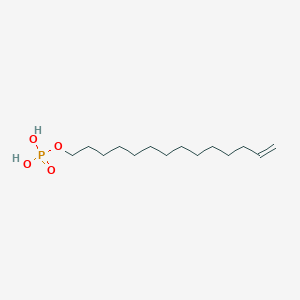
Tetradec-13-en-1-yl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradec-13-en-1-yl dihydrogen phosphate is a chemical compound with the molecular formula C14H29O4P. It is a derivative of tetradecene, where a phosphate group is attached to the 13th carbon of the tetradecene chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetradec-13-en-1-yl dihydrogen phosphate typically involves the phosphorylation of tetradec-13-en-1-ol. The reaction can be carried out using phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base such as pyridine. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale phosphorylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Tetradec-13-en-1-yl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The double bond in the tetradecene chain can be oxidized to form epoxides or diols.
Reduction: The phosphate group can be reduced to form the corresponding alcohol.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Tetradec-13-en-1-ol.
Substitution: Various substituted phosphates.
Scientific Research Applications
Tetradec-13-en-1-yl dihydrogen phosphate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential role in biological systems and as a biochemical probe.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of tetradec-13-en-1-yl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The phosphate group can participate in phosphorylation reactions, which are crucial in various biochemical processes. The compound may also interact with lipid membranes, influencing their structure and function .
Comparison with Similar Compounds
Tetradec-13-en-1-ol: The precursor alcohol used in the synthesis of tetradec-13-en-1-yl dihydrogen phosphate.
Tetradec-13-en-1-yl acetate: Another derivative of tetradecene with an acetate group instead of a phosphate group.
Tetradec-13-en-1-yl chloride: A chlorinated derivative of tetradecene.
Uniqueness: this compound is unique due to its phosphate group, which imparts distinct chemical and biological properties compared to other tetradecene derivatives. Its ability to participate in phosphorylation reactions and interact with biological membranes makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
65121-90-6 |
|---|---|
Molecular Formula |
C14H29O4P |
Molecular Weight |
292.35 g/mol |
IUPAC Name |
tetradec-13-enyl dihydrogen phosphate |
InChI |
InChI=1S/C14H29O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17/h2H,1,3-14H2,(H2,15,16,17) |
InChI Key |
MIILUEBHHOOSQM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCCCCOP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


